Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide
Overview
Description
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide is an organic compound with the molecular formula C9H12BrNO3S and a molecular weight of 294.17 g/mol . It is a sulfonium salt that features a sulfonium ion bonded to a benzyl group substituted with hydroxyl and nitro groups. This compound is known for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
The synthesis of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide typically involves the reaction of 2-hydroxy-5-nitrobenzyl bromide with dimethyl sulfide . The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.
Catalyst: No specific catalyst is required for this reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide or peracids.
Reducing agents: Sodium borohydride or catalytic hydrogenation.
Nucleophiles: Various nucleophiles such as halides, cyanides, or thiolates.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide involves its interaction with specific molecular targets. For example, it can modify tryptophan residues in proteins, leading to changes in protein conformation and activity . The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide can be compared with other sulfonium salts such as:
Dimethylsulfoxonium methylide: Used in organic synthesis for the formation of epoxides and cyclopropanes.
Dimethyl(2-hydroxy-5-nitrophenyl)methylsulfonium bromide: Similar in structure but with different substituents on the benzyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in scientific research.
Properties
IUPAC Name |
(2-hydroxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.BrH/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;/h3-5H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVMTIJKACZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC1=C(C=CC(=C1)[N+](=O)[O-])O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885437 | |
Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28611-73-6 | |
Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28611-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028611736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxy-5-nitrobenzyl)dimethylsulphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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